molecular formula C19H20FN3O3 B5317625 methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate

methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate

Katalognummer B5317625
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: QOERFQNNUOOUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and social anxiety disorders. It was first developed in the 1970s by the Swiss pharmaceutical company Hoffmann-La Roche and was later approved for use in several countries, including Canada, Australia, and Europe. Moclobemide is a relatively new drug that has gained popularity due to its unique mechanism of action and fewer side effects compared to other antidepressant medications.

Wirkmechanismus

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is a selective and reversible inhibitor of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety. Unlike other MAO inhibitors, this compound does not inhibit MAO-B, which is responsible for breaking down tyramine, a compound found in many foods and beverages. This makes this compound less likely to cause the potentially dangerous hypertensive crisis that can occur with other MAO inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. This compound has been found to have fewer side effects compared to other antidepressant medications, such as weight gain, sexual dysfunction, and sedation.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages for use in lab experiments. It has a unique mechanism of action compared to other antidepressant medications, which can provide insights into the underlying biology of depression and anxiety disorders. Additionally, its selectivity for MAO-A makes it less likely to cause side effects such as hypertensive crisis. However, this compound has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its effectiveness may be limited in certain populations, such as those with severe depression or treatment-resistant depression.

Zukünftige Richtungen

There are several potential future directions for research on methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of this compound in combination with other medications for the treatment of bipolar disorder and obsessive-compulsive disorder. Further studies are also needed to determine the long-term efficacy and safety of this compound in the treatment of depression and anxiety disorders.

Synthesemethoden

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate is synthesized by reacting 4-chloro-3-nitrobenzoic acid with 2-fluorophenylpiperazine in the presence of a reducing agent such as iron powder, followed by acylation with methyl chloroformate. The resulting compound is then treated with ammonia to yield this compound.

Wissenschaftliche Forschungsanwendungen

Methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, social anxiety disorder, and panic disorder. Additionally, it has been used in combination with other medications to treat bipolar disorder and obsessive-compulsive disorder. This compound has also been studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

methyl 2-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-18(24)14-6-2-4-8-16(14)21-19(25)23-12-10-22(11-13-23)17-9-5-3-7-15(17)20/h2-9H,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOERFQNNUOOUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.